![molecular formula C11H21O4P B14605282 Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate CAS No. 59484-19-4](/img/structure/B14605282.png)
Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate is an organophosphorus compound with a unique structure that includes a cyclopropyl group and a phosphonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate can be achieved through various methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with haloacetones. For instance, the reaction between trialkyl phosphites and chloroacetone can yield the desired phosphonate, although the reaction conditions must be carefully controlled to avoid side products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The process requires precise control of temperature, pressure, and reagent purity to ensure high yields and minimize impurities. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of enzymes that require metal cofactors. The cyclopropyl group adds steric hindrance, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: A closely related compound used in similar synthetic applications.
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Known for its use in the Seyferth-Gilbert homologation reaction to synthesize alkynes.
Uniqueness
Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of sterically hindered molecules and in applications where specific binding interactions are required .
Propiedades
Número CAS |
59484-19-4 |
|---|---|
Fórmula molecular |
C11H21O4P |
Peso molecular |
248.26 g/mol |
Nombre IUPAC |
1-(1-butylcyclopropyl)-2-dimethoxyphosphorylethanone |
InChI |
InChI=1S/C11H21O4P/c1-4-5-6-11(7-8-11)10(12)9-16(13,14-2)15-3/h4-9H2,1-3H3 |
Clave InChI |
QLMMNHHYZIGVLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CC1)C(=O)CP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



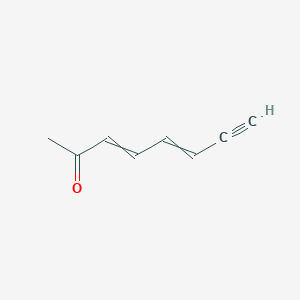
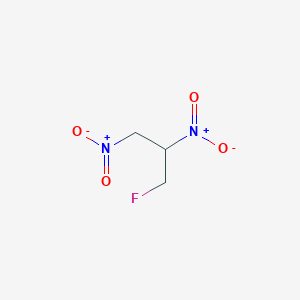

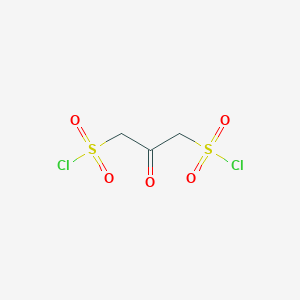
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)

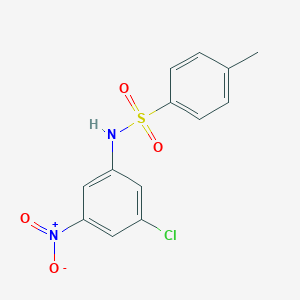
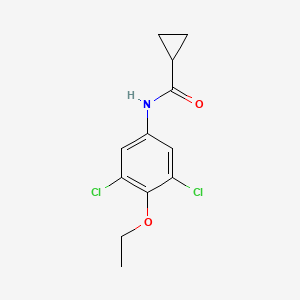
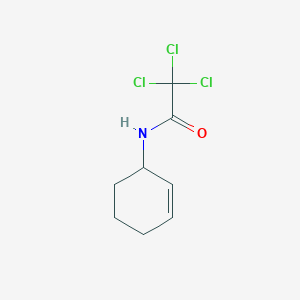
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)

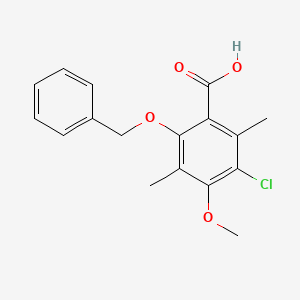
![Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide](/img/structure/B14605285.png)
